1-(2,3-dimethylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea
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Overview
Description
1-(2,3-dimethylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Substitution Reaction: The pyrimidine ring is then subjected to a substitution reaction with 4-methylpiperazine to introduce the piperazine moiety.
Urea Formation: Finally, the urea derivative is formed by reacting the substituted pyrimidine with 2,3-dimethylaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or triphosgene.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can be employed to modify the compound’s structure.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, due to its ability to inhibit specific enzymes or receptors.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dimethylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea: Similar structure but with a different substitution pattern on the pyrimidine ring.
1-(2,3-dimethylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-6-yl]urea: Another isomer with a different substitution pattern.
Uniqueness
1-(2,3-dimethylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea is unique due to its specific substitution pattern, which may confer distinct biological activity and selectivity for certain molecular targets compared to its isomers.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-13-5-4-6-16(14(13)2)22-18(25)21-15-11-19-17(20-12-15)24-9-7-23(3)8-10-24/h4-6,11-12H,7-10H2,1-3H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCUOCWFGJWMEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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